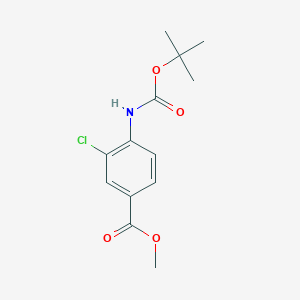![molecular formula C3H3F6NO4S2 B6322956 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90% CAS No. 537031-78-0](/img/structure/B6322956.png)
1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, also known as N-Methyl-bis[(trifluoromethyl)sulfonyl]imide, is a chemical compound with the empirical formula C3H3F6NO4S2 . It is commonly used as a strong acid to prepare Lewis Acid catalysts . It can also be used to improve the efficiency of graphene/silicon Schottky solar cells by chemical doping and as a solvent for recycling battery electrodes .
Molecular Structure Analysis
The molecular weight of 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is 295.18 . The SMILES string representation of its structure isCN(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis
1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a liquid with a refractive index of 1.365-1.367 . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Bronsted Acid Catalyst
N-Methyl-bis(trifluoromethanesulfonimide) is a promising Bronsted acid catalyst . It has been found to be superior to scandium triflate in catalytic action . This makes it a valuable tool in various chemical reactions that require acid catalysis.
Preparation of 1-Substituted-1H-1,2,3,4-Tetrazoles
This compound may be used as a catalyst for the preparation of 1-substituted-1H-1,2,3,4-tetrazoles . These tetrazoles are a class of compounds that have various applications in medicinal chemistry and drug discovery.
Ionic Liquids
The anion of N-Methyl-bis(trifluoromethanesulfonimide) is widely used in ionic liquids . It is less toxic and more stable than more traditional counterions such as tetrafluoroborate . This makes it a safer and more reliable choice for use in ionic liquids.
Lithium-Ion and Lithium Metal Batteries
This compound is of importance in lithium-ion and lithium metal batteries . It is used because of its high dissociation and conductivity . This enhances the performance of these batteries, making them more efficient.
Suppression of Crystallinity in Poly(Ethylene Oxide)
N-Methyl-bis(trifluoromethanesulfonimide) has the added advantage of suppressing crystallinity in poly(ethylene oxide) . This increases the conductivity of that polymer below its melting point at 50 °C .
Superacid
The conjugate acid of N-Methyl-bis(trifluoromethanesulfonimide), often referred to as bistriflimidic acid, is a commercially available superacid . It is a crystalline compound, but is hygroscopic to the point of being deliquescent . Due to its very high acidity and good compatibility with organic solvents, it has been employed as a catalyst in a wide range of chemical reactions .
Safety and Hazards
Orientations Futures
While specific future directions for this compound were not found in the web search results, its use as a strong acid in the preparation of Lewis Acid catalysts and its potential applications in improving the efficiency of graphene/silicon Schottky solar cells suggest that it could have significant implications in the fields of chemistry and materials science .
Mécanisme D'action
Target of Action
It’s known to act as a promising bronsted acid catalyst .
Mode of Action
N-Methyl-bis(trifluoromethanesulfonimide) acts as a Bronsted acid catalyst, which means it donates protons (H+ ions) to other substances in a reaction . This catalytic action is superior to that of scandium triflate .
Result of Action
The molecular and cellular effects of N-Methyl-bis(trifluoromethanesulfonimide)'s action depend on the specific reactions it catalyzes. As a Bronsted acid catalyst, it can accelerate various chemical reactions by donating protons .
Action Environment
The action, efficacy, and stability of N-Methyl-bis(trifluoromethanesulfonimide) can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored under inert gas and in a cool place .
Propriétés
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F6NO4S2/c1-10(15(11,12)2(4,5)6)16(13,14)3(7,8)9/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLOOYLJVCUWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
CAS RN |
537031-78-0 |
Source


|
| Record name | 537031-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)




